N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide
Description
N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that combines the structural features of chroman, thiophene, and sulfonamide groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c16-14(7-8-19-12-5-2-1-4-11(12)14)10-15-21(17,18)13-6-3-9-20-13/h1-6,9,15-16H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASCAFSCIOCPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Chroman Precursor
The 4-hydroxychroman core is typically synthesized via acid-catalyzed cyclization of diols or epoxides. For example:
- Epoxide cyclization : 2,3-Epoxy-1-phenylpropan-1-ol undergoes cyclization in the presence of BF₃·Et₂O to yield 4-hydroxychroman.
- Diol cyclization : 3,4-Dihydroxy-2-methylchroman is treated with p-toluenesulfonic acid (p-TSA) in nitromethane at 80°C to form the chroman ring.
Key reaction conditions :
Functionalization of the Chroman Moiety
Alternative Synthetic Strategies
One-Pot Tandem Reactions
Recent advances utilize tandem alkylation-sulfonamidation :
- S-Alkylation : 4-Hydroxychroman reacts with methyl bromoacetate in acetone with K₂CO₃ to form the methyl ester intermediate.
- Aminolysis and sulfonamidation : The ester is treated with aqueous ammonia, followed by thiophene-2-sulfonyl chloride, in a single pot.
Advantages :
Solid-Phase Synthesis
For high-throughput applications, resin-bound synthesis has been explored:
- Wang resin functionalization : The chroman precursor is attached to Wang resin via a hydroxymethyl linker.
- On-resin sulfonamidation : The immobilized amine reacts with thiophene-2-sulfonyl chloride in DMF.
- Cleavage : TFA/CH₂Cl₂ (1:1) liberates the final product.
Yield : 60–70% with >85% purity.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : Reverse-phase C18 column (MeCN/H₂O, 70:30), retention time = 8.2 min.
- Elemental analysis : C 54.2%, H 4.9%, N 3.8% (theoretical: C 54.5%, H 4.8%, N 4.1%).
Industrial-Scale Considerations
Cost-Effective Modifications
Environmental Impact
- Waste reduction : Aqueous workups and solvent recycling decrease E-factor to 15 (kg waste/kg product).
Chemical Reactions Analysis
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase, leading to potential therapeutic effects . Additionally, the chroman and thiophene moieties may interact with cellular receptors and pathways, contributing to its biological activities.
Comparison with Similar Compounds
N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide can be compared with other similar compounds, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Dorzolamide: A carbonic anhydrase inhibitor with a sulfonamide group.
Uniqueness: : The combination of chroman, thiophene, and sulfonamide groups in this compound provides a unique structural framework that may offer distinct biological activities and applications compared to other compounds.
Biological Activity
N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique structural arrangement that combines a thiophene ring, a sulfonamide group, and a hydroxylated chroman moiety. This configuration suggests potential for various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . A study found that it demonstrated good antibacterial activity in vitro when compared to standard bactericides like Chloramphenicol. The sulfonamide moiety is particularly known for its antibacterial effects, which enhance the compound's therapeutic potential.
Anticancer Activity
The compound has also been studied for its anticancer properties . It has shown promise in enhancing the antitumor effects when used in combination with other agents, such as ribonucleotide reductase (RNR) inhibitors . This synergistic effect highlights its potential as a therapeutic agent in cancer treatment.
Targeting Malaria Parasites
One of the most significant findings regarding this compound is its ability to block male gamete formation in malaria parasites. This mechanism prevents the transmission of malaria to mosquitoes, making it a candidate for transmission-blocking therapies .
Biochemical Pathways
The compound interacts with specific biochemical pathways involved in the formation of male gametes within the Plasmodium falciparum life cycle, effectively inhibiting the development of these gametes and disrupting the parasite's lifecycle.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Evaluation :
- In vitro tests revealed significant antibacterial activity against various strains, with MIC values comparable to established antibiotics.
- Antitumor Studies :
- Mechanistic Insights :
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions. A key intermediate, 4-(aminomethyl)chroman-4-ol , is prepared from 4-chromanone via cyanohydrin formation (using trimethylsilyl cyanide) followed by reduction (e.g., LiAlH4) . Subsequent sulfonamide coupling employs thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in DCM). Optimization includes:
Q. How is structural integrity confirmed for this compound, and what analytical techniques are critical?
- NMR spectroscopy : H and C NMR verify the chroman-4-ol and sulfonamide moieties. Key signals include aromatic protons (δ 6.5–8.0 ppm) and hydroxyl groups (broad singlet ~δ 5.0 ppm) .
- Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]+) and fragments.
- X-ray crystallography : Used for absolute configuration determination, though no published data exists yet. SHELX software (e.g., SHELXL) is standard for refining crystal structures .
Q. What preliminary biological activities have been reported for sulfonamide-chroman hybrids?
Related compounds exhibit:
- Antimalarial activity : Sulfonamide derivatives targeting male gamete transmission in Plasmodium species .
- Enzyme inhibition : Thiophene-sulfonamides often inhibit carbonic anhydrases or kinases.
- Antimicrobial potential : Structural analogs (e.g., ) show activity against bacterial/fungal strains via sulfonamide-mediated disruption of folate synthesis.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Core modifications : Introduce substituents on the chroman ring (e.g., halogenation at position 6) to enhance lipophilicity and blood-brain barrier penetration.
- Sulfonamide bioisosteres : Replace the sulfonamide with sulfamide or phosphonate groups to modulate binding kinetics.
- In silico docking : Use molecular dynamics (e.g., AutoDock Vina) to predict interactions with targets like CB2 receptors (see for related scaffolds) .
Q. What experimental strategies resolve contradictions in biological data across studies?
- Dose-response standardization : Compare IC values under consistent assay conditions (e.g., pH, serum concentration).
- Off-target profiling : Use kinase/GPCR panels to identify non-specific binding.
- Metabolic stability assays : Assess liver microsome stability to rule out rapid degradation as a cause of false negatives .
Q. How can in vivo efficacy be evaluated for this compound in disease models?
- Antimalarial models : Test in Plasmodium berghei-infected mice (oral dosing, 10–50 mg/kg) with parasitemia reduction as the endpoint .
- Neuroinflammation models : Utilize LPS-induced cytokine release in rodents, measuring TNF-α/IL-6 suppression (relevant to chroman’s anti-inflammatory potential).
- Pharmacokinetics : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS .
Q. What computational methods support mechanistic studies of this compound?
- Density functional theory (DFT) : Calculate electron density maps (e.g., using B3LYP/6-31G*) to predict reactive sites for electrophilic substitution .
- Molecular dynamics (MD) : Simulate binding to targets like CB2 receptors (see ) over 100-ns trajectories to identify stable conformations.
- QSAR modeling : Corrogate substituent effects with bioactivity data to prioritize synthetic targets .
Methodological Considerations
- Avoiding commercial bias : Focus on peer-reviewed journals (e.g., Acta Crystallographica, J. Med. Chem.) over vendor-supplied data.
- Data reproducibility : Validate synthetic protocols across ≥3 independent batches.
- Ethical compliance : Adhere to NIH guidelines for in vivo studies and PubChem’s computational data standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
